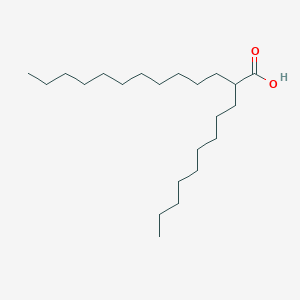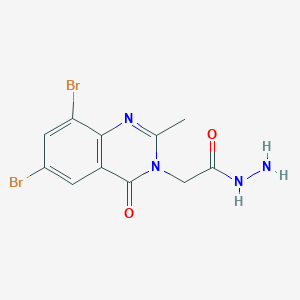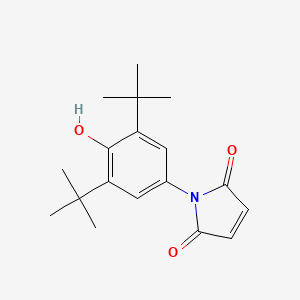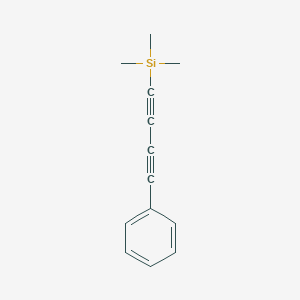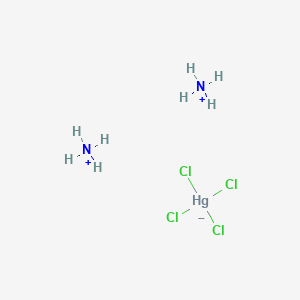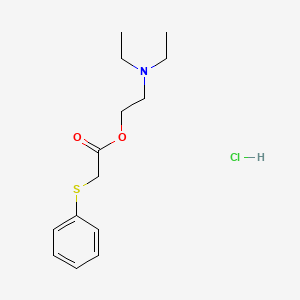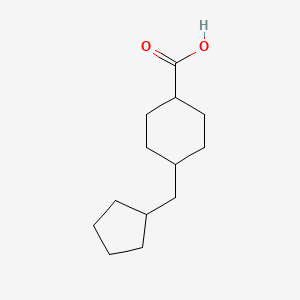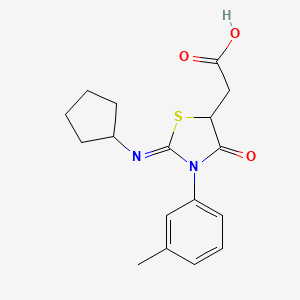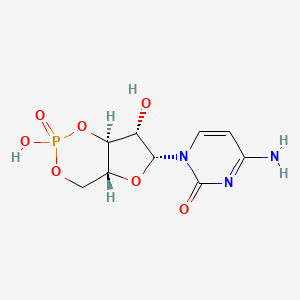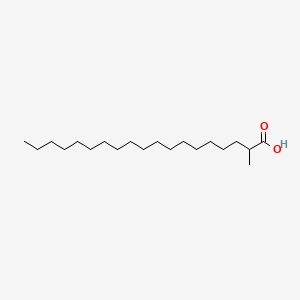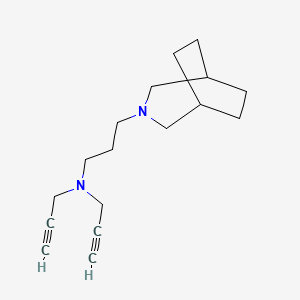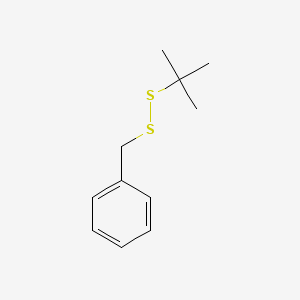
Disulfide, 1,1-dimethylethyl phenylmethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, 1,1-dimethylethyl phenylmethyl is an organic compound characterized by the presence of a disulfide bond (S-S) between two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 1,1-dimethylethyl phenylmethyl typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of thiols using hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include mild temperatures and neutral to slightly basic pH levels to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. These processes may involve the use of continuous flow reactors and controlled addition of oxidizing agents to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Disulfide, 1,1-dimethylethyl phenylmethyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenylmethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Reaction Conditions: Mild temperatures, neutral to slightly basic pH for oxidation; acidic to neutral pH for reduction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylmethyl derivatives.
Scientific Research Applications
Disulfide, 1,1-dimethylethyl phenylmethyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of disulfide, 1,1-dimethylethyl phenylmethyl involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in stabilizing the three-dimensional structure of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and influencing protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
Disulfide, (1,1-dimethylethyl)(1-methylpropyl): Similar in structure but with different alkyl groups.
Molybdenum disulfide: A two-dimensional material with applications in nanotechnology and cancer theranostics.
Uniqueness
Disulfide, 1,1-dimethylethyl phenylmethyl is unique due to its specific combination of phenylmethyl and 1,1-dimethylethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other disulfides may not be suitable.
Properties
IUPAC Name |
(tert-butyldisulfanyl)methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S2/c1-11(2,3)13-12-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCVBCIMOWVQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449666 |
Source


|
| Record name | Disulfide, 1,1-dimethylethyl phenylmethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33663-80-8 |
Source


|
| Record name | Disulfide, 1,1-dimethylethyl phenylmethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
